Copper hexafluorosilicate hydrate

Description

Properties

CAS No. |

12062-24-7 |

|---|---|

Molecular Formula |

CuF6Si |

Molecular Weight |

205.62 g/mol |

IUPAC Name |

copper;hexafluorosilicon(2-) |

InChI |

InChI=1S/Cu.F6Si/c;1-7(2,3,4,5)6/q+2;-2 |

InChI Key |

ZCFYKWAXGQHQIJ-UHFFFAOYSA-N |

SMILES |

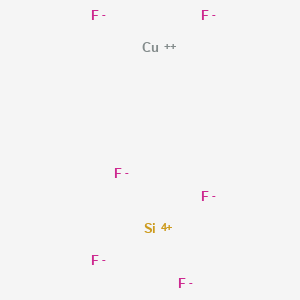

[F-].[F-].[F-].[F-].[F-].[F-].[Si+4].[Cu+2] |

Canonical SMILES |

F[Si-2](F)(F)(F)(F)F.[Cu+2] |

Other CAS No. |

12062-24-7 |

Origin of Product |

United States |

Synthetic Methodologies and Crystallization Science of Copper Hexafluorosilicate Hydrate

Solution-Phase Synthesis Routes

The most prevalent method for creating copper hexafluorosilicate (B96646) hydrate (B1144303) is through solution-phase synthesis, which allows for precise management of the reaction's stoichiometry and the conditions under which crystals form. mdpi.comrsc.org These techniques usually entail the reaction of a copper source with hexafluorosilicic acid in water.

Precipitation from Aqueous Systems and Controlled Hydrolysis

A direct and commonly utilized synthesis method is the precipitation of copper hexafluorosilicate hydrate from a water-based solution. researchgate.net This process involves the reaction between a soluble copper(II) salt and hexafluorosilicic acid, leading to the formation of the hydrate as a precipitate when the solution becomes saturated. researchgate.net

The size and form of the resulting particles can be guided by controlled hydrolysis. By carefully managing the pH of the solution, the hydrolysis of both the hexafluorosilicate anion (SiF₆²⁻) and the hydrated copper(II) ion ([Cu(H₂O)₆]²⁺) can be directed. issr.edu.kh This control helps to prevent the formation of non-crystalline solids and encourages the development of well-defined crystals.

Crystallization Techniques for Single Crystal Growth

For uses that demand high-purity single crystals, such as in X-ray crystallography, specific crystallization methods are used to manage the nucleation and growth of crystals. rajpub.comresearchgate.net

Slow diffusion is a key technique for cultivating large, high-quality single crystals of this compound. aps.org This approach involves the gradual mixing of reactant solutions to keep the level of supersaturation low over a longer period. alfa-chemistry.com A typical setup layers a solution of a copper(II) salt over a solution of hexafluorosilicic acid, often separated by a buffer layer to decelerate the diffusion process. alfa-chemistry.com This controlled, slow inter-diffusion of reactants allows for the orderly nucleation and growth of crystals, resulting in larger and more perfect crystalline structures.

Reactivity with Specific Precursors (e.g., copper(II) oxide, copper(II) hydroxide (B78521), copper acetate)

The choice of the copper-containing precursor has a significant impact on the reaction speed and the purity of the end product. Commonly used precursors include copper(II) oxide, copper(II) hydroxide, and copper acetate (B1210297).

Copper(II) oxide (CuO): The reaction between copper(II) oxide and hexafluorosilicic acid is a direct acid-base reaction. The oxide dissolves in the acid, yielding copper hexafluorosilicate and water. This method is beneficial as it does not introduce other anions into the solution.

CuO + H₂SiF₆ + 5H₂O → CuSiF₆·6H₂O

Copper(II) hydroxide (Cu(OH)₂): Similar to the oxide, copper(II) hydroxide reacts readily with hexafluorosilicic acid in a neutralization reaction. wikipedia.orgbyjus.com To ensure high reactivity, this precursor is often prepared fresh. wikipedia.org

Cu(OH)₂ + H₂SiF₆ + 4H₂O → CuSiF₆·6H₂O

Copper acetate (Cu(CH₃COO)₂): When copper acetate is used, acetate ions are introduced into the solution. wikipedia.orgyoutube.comyoutube.comyoutube.com Although it reacts with hexafluorosilicic acid to form copper hexafluorosilicate, the presence of acetic acid as a byproduct may necessitate further purification steps to isolate the pure compound. researchgate.net A compound with the composition [Cu₃(OH)₂(imdc)₂]·SiF₆·2H₂O·2MeOH can be formed by combining copper acetate, copper hexafluorosilicate, and Himdc. alfa-chemistry.com

Solid-State Synthesis Approaches

Though not as common as solution-based methods, solid-state synthesis provides an alternative path for producing copper hexafluorosilicate and its related forms, especially for anhydrous or less hydrated versions. acs.orgnih.gov

High-Temperature and Hydrothermal Techniques

High-temperature solid-state reactions usually involve heating a mixture of a copper salt and a fluoride (B91410) source, such as a hexafluorosilicate salt of another metal, in a controlled environment. These reactions often need high temperatures to overcome the kinetic challenges of diffusion in solids.

Hydrothermal synthesis is a variation of the solution-phase method carried out in a sealed container, known as an autoclave, under elevated temperature and pressure. This technique can facilitate the crystallization of forms that are not stable at normal conditions and can produce well-defined crystals with distinct morphologies. In the case of copper hexafluorosilicate, hydrothermal methods can be employed to manage the degree of hydration and potentially create new crystal structures.

| Precursor | Reaction with Hexafluorosilicic Acid | Advantages | Disadvantages |

| Copper(II) oxide | CuO + H₂SiF₆ → CuSiF₆ + H₂O | Direct reaction without introducing other anions. | Reaction speed can be slower depending on the quality of the oxide. |

| Copper(II) hydroxide | Cu(OH)₂ + H₂SiF₆ → CuSiF₆ + 2H₂O | High reactivity and a clean reaction. wikipedia.orgbyjus.com | The precursor may need to be prepared fresh for best results. wikipedia.org |

| Copper acetate | Cu(CH₃COO)₂ + H₂SiF₆ → CuSiF₆ + 2CH₃COOH | A readily available and soluble precursor. wikipedia.org | Introduces acetic acid as a byproduct that requires removal. researchgate.net |

Mechanochemical Routes and Solid-State Reaction Engineering

Mechanochemical synthesis represents an increasingly important solvent-free or low-solvent alternative for producing copper hexafluorosilicate and other materials, aligning with green chemistry principles by minimizing waste. youtube.com This method utilizes mechanical force, such as grinding or milling in a ball mill, to induce chemical reactions in the solid state. youtube.comchemrxiv.org The high energy generated breaks down kinetic barriers, facilitating reactions that might be difficult to achieve through traditional solution-based methods. youtube.com

This approach is versatile, enabling the production of diverse materials like metal-organic frameworks (MOFs), nanomaterials, and ceramics, which may exhibit enhanced properties such as improved porosity and stability. youtube.comrsc.orgresearchgate.net For instance, the mechanochemical synthesis of a copper(I)/N-heterocyclic carbene complex was successfully achieved using a ball mill, avoiding the use of silver(I) complexes and the associated waste. chemrxiv.org Similarly, mixed-metal copper-ruthenium HKUST-1 MOFs have been synthesized on a gram-scale in just one hour using this technique. rsc.orgresearchgate.net

Solid-state reaction engineering is critical for optimizing these processes. Key parameters include the choice of reactants, milling time, frequency, and the use of liquid-assisted grinding (LAG), where a small amount of solvent is added to facilitate the reaction. youtube.comresearchgate.net These factors significantly influence the crystallinity, purity, and morphology of the final product.

Fabrication of Derived Materials Utilizing this compound as a Precursor

This compound is a valuable precursor for creating a variety of advanced materials due to its copper content and the presence of the hexafluorosilicate (SiF₆²⁻) anion.

Copper hexafluorosilicate is a fundamental building block for a specific class of Metal-Organic Frameworks (MOFs) known as SIFSIX materials. rsc.orgresearchgate.net These materials are constructed from metal ions (copper) and organic linkers, with the SiF₆²⁻ anions acting as pillars to form a 3D porous structure. researchgate.net SIFSIX-type MOFs, such as SIFSIX-3-Cu, are noted for their contracted pore systems, which are effective for applications like direct air capture of carbon dioxide. researchgate.net

A notable example is the synthesis of a SIFSIX-MOF using a metalloligand, [Cu(ML)₂(SiF₆)]n, which demonstrates enhanced stability and selectivity for CO₂ adsorption. rsc.org The synthesis of these frameworks typically involves combining copper hexafluorosilicate with organic linkers like pyrazine (B50134) or bipyridine under various conditions. The resulting structures often feature one-dimensional pore channels and accessible copper sites, contributing to their high performance in gas storage and separation. rsc.orgresearchgate.net

This compound is also a precursor for a wide range of coordination polymers. rsc.orgresearchgate.netrsc.orgresearchgate.net These materials are formed through the self-assembly of copper ions and organic ligands. The hexafluorosilicate anion can either act as a charge-balancing ion or directly participate in the coordination with the copper center.

The final structure of the coordination polymer—whether a 1D chain, 2D plane, or 3D network—is influenced by the geometry of the organic ligand, reaction conditions, and the coordinating behavior of the anion. rsc.orgrsc.orgias.ac.in For example, the reaction of copper(II) hexafluoroacetylacetonate with various pyridine-containing linkers has produced coordination polymers with diverse dimensionalities and properties, including porous structures with potential sensing applications. rsc.orgresearchgate.net

A fascinating application of the hexafluorosilicate anion derived from its copper salt is in the templated synthesis of "nanojars." nih.govacs.orgresearchgate.netnih.gov These are large, self-assembled supramolecular structures capable of encapsulating anions. wmich.edunih.gov The process involves the reaction of copper(II) ions, a base, and a ligand like pyrazole (B372694), where the hexafluorosilicate anion directs the formation of the nanojar around itself. nih.govacs.orgresearchgate.netnih.gov

The resulting nanojar, with a general formula [SiF₆⊂{cis-CuII(μ–OH)(μ-pz)}n]²⁻, securely binds the SiF₆²⁻ anion within its cavity through a dense network of hydrogen bonds. nih.govacs.org This demonstrates the principle of anion-templated self-assembly. nih.govresearchgate.net Research has shown that these nanojars are highly effective at binding not only octahedral anions like hexafluorosilicate but also other shapes like tetrahedral or trigonal planar anions. nih.govacs.orgnih.gov The specific size of the nanojar can even be influenced by the guest anion, with SiF₆²⁻ favoring a larger Cu₃₂ host. nih.govnih.gov

| Nanojar Formula | Number of Copper Atoms (n) | Key Findings | References |

|---|---|---|---|

| [SiF₆⊂{cis-CuII(μ–OH)(μ-pz)}₂₈]²⁻ | 28 | Identified as a major species in the synthesized mixture. | nih.govacs.org |

| [SiF₆⊂{cis-CuII(μ–OH)(μ-pz)}₃₀]²⁻ | 30 | Observed as a minor species in the nanojar mixture. | nih.govacs.org |

| [SiF₆⊂{cis-CuII(μ–OH)(μ-pz)}₃₂]²⁻ | 32 | The most abundant species, whose crystal structure was analyzed in detail. Preferentially binds the SiF₆²⁻ anion. | nih.govacs.orgnih.gov |

| [SiF₆⊂{cis-CuII(μ–OH)(μ-pz)}₃₄]²⁻ | 34 | Identified as a minor species in the nanojar mixture. | nih.govacs.org |

Green Chemistry Principles in Hexafluorosilicate Synthesis

The application of green chemistry principles to the synthesis of hexafluorosilicates aims to create more sustainable and environmentally benign processes. sigmaaldrich.comwordpress.comacs.orgnih.gov These principles focus on reducing waste, minimizing energy use, and employing safer substances. sigmaaldrich.comrsc.orgmpie.de

Key green chemistry principles relevant to hexafluorosilicate synthesis include:

Waste Prevention: It is preferable to prevent waste formation than to treat it afterward. sigmaaldrich.comnih.gov This can be achieved through methods like mechanochemical synthesis, which reduces solvent use. youtube.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all reactant materials into the final product. acs.org This minimizes waste and improves efficiency.

Less Hazardous Chemical Syntheses: Wherever possible, synthetic routes should use and generate substances with little to no toxicity to humans or the environment. sigmaaldrich.comwordpress.com This involves selecting safer precursors and avoiding hazardous reagents.

Design for Energy Efficiency: Reactions should be conducted at ambient temperature and pressure to minimize energy requirements. researchgate.net Solvent-free mechanochemical methods can be more energy-efficient than high-temperature solvothermal syntheses. youtube.com

Use of Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous. sigmaaldrich.comacs.org Exploring water-based or solvent-free syntheses are key strategies. researchgate.net

By adopting these principles, the synthesis of copper hexafluorosilicate and its derivatives can become more cost-effective and environmentally responsible, contributing to the broader goal of sustainable materials science. rsc.orgmpie.deresearchgate.net

Advanced Structural Elucidation of Copper Hexafluorosilicate Hydrate and Its Derivatives

Single-Crystal X-ray Diffraction Studies

Crystallographic studies have revealed that copper(II) fluosilicate hexahydrate possesses a rhombohedral crystal system with the space group R3̅. covenantuniversity.edu.ng This is contrary to earlier beliefs that it was isomorphous with zinc fluosilicate hexahydrate. covenantuniversity.edu.ng The unit cell of copper(II) fluosilicate hexahydrate is notably large, with dimensions of a = b = 18.18 Å and c = 9.857 Å. covenantuniversity.edu.ng

In derivatives where organic ligands are introduced, the crystal system and space group can vary significantly. For instance, two new copper(II) coordination polymers synthesized with N′-(pyridin-2-ylmethylene)nicotinohydrazide were found to have a monoclinic crystal system, but with different space groups: P2₁/c for one and P2₁/n for the other. bohrium.com Another example is a one-dimensional coordination polymer, {[Cu(bpy)(tridipy)(NO₃)H₂O]·NO₃}n, which has also been structurally characterized. bohrium.com

The crystal packing in copper hexafluorosilicate (B96646) derivatives is often governed by a network of intermolecular interactions, including hydrogen bonding and π-π stacking. mdpi.com In coordination polymers, these interactions play a crucial role in the self-assembly of the final supramolecular architecture. mdpi.com For example, in certain copper(II) coordination polymers, the polymeric chains or sheets are held together by relatively weak intermolecular forces, with the fluoro substituents of the metallic links playing an active role. researchgate.net

The presence of solvent molecules, particularly water, can significantly influence the crystal packing through the formation of hydrogen-bonded networks. mdpi.com In some structures, infinite hydrogen-bonded water chains are observed, which can be associated with processes like reversible dehydration. mdpi.com The analysis of voids and channels within the crystal structure is also critical, as it can reveal the potential for guest molecule inclusion. mdpi.com For instance, the monovalent anion of 1,3-bis(carboxymethyl)imidazolium combines with Cu(II) to form a wavy 2D coordination polymer where tetrafluoroborate (B81430) anions are located in channels between the sheets. alfa-chemistry.com

The Cu(II) ion, with its d⁹ electron configuration, exhibits a variety of coordination geometries, most commonly distorted octahedral or square pyramidal. bohrium.comsrce.hr In copper(II) fluosilicate hexahydrate, there are two distinct copper(II) sites. One site (A) features a tetragonally distorted Cu(II)·6H₂O octahedron, while the other site (B) has a regular Cu(II)·6H₂O octahedron. covenantuniversity.edu.ng

The coordination geometry can be influenced by the nature of the ligands. For example, in two different copper(II) coordination polymers, one displayed a distorted square pyramidal geometry while the other showed a distorted octahedral geometry. bohrium.com In five-coordinate complexes, a dynamic equilibrium often exists between square pyramidal and trigonal bipyramidal geometries due to a small energy barrier. nih.gov

This tetragonal distortion is evident in the hexaaquacopper(II) ion, [Cu(OH₂)₆]²⁺, where the two axial Cu-O distances are significantly longer than the four equatorial Cu-O distances. libretexts.org For instance, in hexaaquacopper(II) hexafluorosilicate, EXAFS studies have determined mean equatorial and axial Cu–O bond distances of 1.95(1) Å and 2.27(3) Å, respectively. rsc.org A more detailed study reported four equatorial Cu–O bond distances at approximately 1.96 Å and two distinct axial Cu–O bond distances of about 2.21 Å and 2.32 Å. nih.govacs.org In the A sites of copper(II) fluosilicate hexahydrate, the Cu-O bond lengths are 1.97 Å (equatorial) and 2.367 Å (axial), clearly showing the Jahn-Teller distortion. covenantuniversity.edu.ng In contrast, the B site exhibits a regular octahedral geometry with a Cu-O distance of 2.074 Å. covenantuniversity.edu.ng

In coordination polymers of copper hexafluorosilicate, bridging ligands and anions are fundamental in constructing the extended network. alfa-chemistry.comtaylorandfrancis.com These ligands connect metal centers, influencing the dimensionality and topology of the resulting structure. taylorandfrancis.com For example, the reaction of copper hexafluorosilicate with 1,4-bis(4-pyridyl)-2-trifluoromethylbenzene results in a porous metal-organic framework with a non-interpenetrating pcu framework. alfa-chemistry.com

Investigation of Coordination Geometries of Copper(II) Centers

Neutron Diffraction Investigations

Neutron diffraction is a valuable technique that complements X-ray diffraction, particularly in locating light atoms like hydrogen with high precision. mdpi.comworktribe.comnih.gov This is because neutrons interact with the atomic nucleus, providing a different contrast compared to X-rays which interact with the electron cloud. mdpi.comnih.gov

While specific neutron diffraction studies focusing solely on copper hexafluorosilicate hydrate (B1144303) are not extensively detailed in the provided results, the technique has been applied to study related hydrated compounds and magnetic materials. researchgate.netresearchgate.net For instance, neutron powder diffraction has been used to study the hydration of copper sulfate (B86663) in a controlled humidity chamber. researchgate.net Such studies provide accurate structural data on hydrogen bonding networks, which are crucial for understanding why hydrates form. mdpi.comworktribe.com Given the presence of multiple water molecules in copper hexafluorosilicate hydrate, neutron diffraction would be instrumental in precisely determining the positions of hydrogen atoms and elucidating the detailed hydrogen-bonding network within the crystal lattice. This information is critical for a complete understanding of the intermolecular forces that stabilize the structure.

Probing Hydrogen Bonding Networks and Proton Location (e.g., in CuSiF6.4D2O)

Neutron diffraction stands as a powerful, non-destructive method for precisely locating hydrogen atoms within a crystal lattice, a task that is challenging for X-ray diffraction due to hydrogen's low electron density. ias.ac.inosti.gov This capability is crucial for understanding the intricate hydrogen-bonding networks that often dictate the physical and chemical properties of hydrated compounds. ias.ac.in In the case of deuterated copper hexafluorosilicate tetrahydrate (CuSiF₆·4D₂O), neutron diffraction studies would be instrumental in determining the exact positions of the deuterium (B1214612) atoms. This allows for a detailed mapping of the hydrogen bonds between the water molecules and the hexafluorosilicate anions. The resulting data, such as interatomic distances and angles, provide a quantitative description of the hydrogen-bonding scheme, revealing the strength and geometry of these interactions. Such studies have been successfully applied to other hydrogen-containing crystalline compounds to elucidate their structures. osti.gov

Complementary Data for Electron Density Mapping

While neutron diffraction excels at locating protons, X-ray diffraction provides detailed information about the distribution of electron density within the crystal. By combining data from both techniques, a comprehensive picture of the electronic and structural properties of this compound can be constructed. High-precision X-ray diffraction experiments allow for the generation of electron density maps, which visualize the accumulation and depletion of electrons in chemical bonds and around atomic centers. This information is complementary to the proton positions determined by neutron diffraction, enabling a deeper understanding of the nature of the chemical bonds, including the degree of covalency and the influence of hydrogen bonding on the electron distribution of the constituent ions.

Powder X-ray Diffraction Analysis

Powder X-ray diffraction (PXRD) is an essential technique for the routine characterization of polycrystalline materials like this compound. youtube.com

Phase Identification and Purity Assessment

A primary application of PXRD is the identification of crystalline phases and the assessment of sample purity. researchgate.net The diffraction pattern obtained from a sample serves as a unique fingerprint for a specific crystalline compound. By comparing the experimental diffraction pattern of a synthesized this compound sample to a standard reference pattern from a database, its identity can be confirmed. nist.govresearchgate.net Furthermore, the presence of peaks corresponding to other phases can indicate impurities in the sample. For instance, if the synthesis was intended to produce a specific hydrate, the presence of peaks from other hydrated or anhydrous forms would be readily apparent in the PXRD pattern.

Rietveld Refinement for Polycrystalline Samples

For a more in-depth analysis of powder diffraction data, the Rietveld refinement method is employed. youtube.com This powerful technique involves fitting a calculated diffraction pattern to the experimental data, allowing for the extraction of detailed structural information. Through Rietveld refinement, it is possible to determine lattice parameters, atomic positions, site occupancies, and other structural details of polycrystalline this compound. This method is particularly valuable for studying materials that are not available as single crystals suitable for single-crystal X-ray diffraction. The refinement process can also quantify the amounts of different phases in a mixture, providing a more precise assessment of purity than simple visual inspection of the diffraction pattern. youtube.com

Structural Correlations in Related Hexafluorosilicate Systems

The structural characteristics of this compound can be better understood by comparing them to related hexafluorosilicate compounds.

Influence of Ligand Architecture and Hydration State on Crystal Structure

The number of water molecules in the crystal lattice, or the hydration state, also has a profound effect on the structure. Different hydrates of the same salt will exhibit distinct crystal structures due to the varying ways in which the water molecules coordinate to the metal cation and participate in hydrogen bonding with the hexafluorosilicate anion. biointerfaceresearch.com The hexafluorosilicate anion itself is a stable, octahedral species that can act as a template, influencing the formation of the surrounding coordination architecture. rsc.org The interplay between the cation, the anion, and the water molecules creates a complex supramolecular assembly stabilized by a network of hydrogen bonds. acs.orgcore.ac.uk

| Compound/System | Key Structural Influences | Resulting Structural Features |

| Propylenediammonium Hexafluorosilicate | Organic cation and N-H···F hydrogen bonding | Monoclinic crystal system, distortion of SiF₆²⁻ anion. biointerfaceresearch.com |

| Ag(I) complexes with imidazole-based ligands | Ligand substitution (addition of a methyl group) | High level of isostructurality with some morphotropic adjustments. rsc.org |

| 2D Perovskites with isomeric organic ligands | Shape of organic A'-site ligands (linear vs. branched) | Affects cluster formation in precursor solution and crystallization orientation. nih.gov |

| Nanojars with encapsulated SiF₆²⁻ | Size of the templating anion | Larger anions lead to the formation of larger nanojar structures. acs.org |

Polymorphism and Structural Isomerism

The phenomena of polymorphism and structural isomerism are of significant interest in the study of coordination compounds, as they reveal the subtle energetic balance that dictates the arrangement of atoms and molecules in the solid state. While extensive research on polymorphism in this compound is not widely documented, the principles of these concepts, as observed in related copper complexes, provide a framework for understanding the potential structural diversity of this compound.

Polymorphism

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound have the same chemical formula but differ in the arrangement of their constituent ions and molecules within the crystal lattice. This can lead to variations in physical properties such as density, melting point, and solubility.

In the context of hydrated metal salts, polymorphism can arise from different packing arrangements of the complex cations and anions, or from variations in the hydrogen-bonding networks involving the water molecules. For instance, in related fluorosilicate hexahydrates, phase transitions between different trigonal phases have been observed with changes in temperature and pressure, or upon chemical substitution. researchgate.net These transitions are often associated with the onset of reorientation of the [M(H₂O)₆]²⁺ and [SiF₆]²⁻ octahedra. researchgate.net

While specific polymorphs of this compound are not extensively characterized in the literature, studies on analogous systems, such as manganese-zinc fluorosilicate hexahydrates, have demonstrated the existence of multiple structural phases and the influence of factors like ionic radii on phase stability. researchgate.net These studies highlight the potential for this compound to exhibit similar polymorphic behavior under different crystallization conditions or external stimuli. The investigation of such phenomena often involves techniques like X-ray diffraction at various temperatures and pressures.

Structural Isomerism

Structural isomerism occurs when compounds have the same chemical formula but different connectivity of atoms. In coordination chemistry, this can manifest in several ways, including coordination isomerism and linkage isomerism.

Coordination Isomerism: This type of isomerism arises from the interchange of ligands between the cationic and anionic coordination spheres of a salt. For this compound, which is typically formulated as [Cu(H₂O)₆][SiF₆], a hypothetical coordination isomer could involve the direct coordination of the hexafluorosilicate anion to the copper center, with a corresponding change in the number of coordinated water molecules. For example, a potential isomer could be [Cu(SiF₆)(H₂O)₄] with two non-coordinated water molecules. The formation of such isomers is often influenced by the solvent system and the presence of other coordinating species.

Hydrate Isomerism: A specific form of coordination isomerism, hydrate isomerism, occurs when water molecules exchange between being directly coordinated to the metal ion and being present as lattice water. For this compound, different hydrate isomers could exist with varying numbers of coordinated and non-coordinated water molecules. For instance, a compound with the formula [Cu(H₂O)₄(SiF₆)]·2H₂O would be a hydrate isomer of [Cu(H₂O)₆][SiF₆]. The existence of such isomers can be influenced by the crystallization conditions, such as temperature and humidity.

While the primary described structure for this compound is [Cu(H₂O)₆][SiF₆], where the copper ion is coordinated by six water molecules in a Jahn-Teller distorted octahedral geometry, the possibility of structural isomers under different synthetic conditions remains a topic for further investigation. nih.gov The study of coordination isomers in other copper(II) complexes has shown that different arrangements of ligands around the copper center can be achieved, leading to distinct crystal structures and properties. nih.gov

Illustrative Data on Isomerism in Copper(II) Complexes

To illustrate the concept of coordination isomerism, the following table presents data for two known coordination isomers of a copper(II) sulfobenzoate complex. nih.gov This data serves as an example of how the coordination environment of the copper ion can vary, leading to different crystal structures.

Spectroscopic Probes of Electronic and Vibrational States

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the quantized vibrational energy levels of the molecule. These methods are particularly sensitive to the functional groups present, the symmetry of the molecular environment, and the forces holding the crystal lattice together.

Infrared (IR) Spectroscopic Characterization of Functional Groups and Ligand Vibrations

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups and characterizing the vibrational modes of ligands in copper hexafluorosilicate (B96646) hydrate (B1144303). The IR spectrum of this compound is dominated by the vibrations of the coordinated water molecules and the hexafluorosilicate anion.

The coordinated water molecules in the [Cu(H₂O)₆]²⁺ cation exhibit characteristic vibrational modes. The O-H stretching vibrations typically appear as a broad band in the high-frequency region of the spectrum, generally between 3000 and 3600 cm⁻¹. The broadness of this band is indicative of the extensive hydrogen bonding network within the crystal structure. The H-O-H bending mode is observed at a lower frequency, typically around 1600-1630 cm⁻¹.

The hexafluorosilicate anion (SiF₆²⁻), which possesses octahedral symmetry in its free state, has specific IR-active vibrational modes. The most intense of these is the triply degenerate Si-F stretching mode (ν₃), which is typically observed in the range of 720-740 cm⁻¹. Another IR-active mode is the triply degenerate F-Si-F bending mode (ν₄), which appears at a lower frequency, around 470-485 cm⁻¹. biointerfaceresearch.com The positions of these bands can be influenced by the crystal environment and interactions with the surrounding cations.

Table 1: Characteristic Infrared Absorption Bands for Copper Hexafluorosilicate Hydrate

| Functional Group/Ligand | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Coordinated H₂O | O-H Stretch | 3000 - 3600 (broad) |

| Coordinated H₂O | H-O-H Bend | ~1600 - 1630 |

| SiF₆²⁻ | Si-F Stretch (ν₃) | ~720 - 740 |

| SiF₆²⁻ | F-Si-F Bend (ν₄) | ~470 - 485 |

Note: The exact positions of the absorption bands can vary depending on the specific experimental conditions and the crystalline environment.

Raman Spectroscopic Analysis of Lattice Modes and Phase Transitions

Raman spectroscopy complements IR spectroscopy and is particularly effective for studying the lattice modes and detecting phase transitions in crystalline solids like this compound.

The Raman spectrum provides information about the vibrational modes of both the [Cu(H₂O)₆]²⁺ cation and the SiF₆²⁻ anion. For the SiF₆²⁻ anion, the Raman-active modes include the symmetric Si-F stretching mode (ν₁), the doubly degenerate F-Si-F bending mode (ν₂), and the triply degenerate F-Si-F bending mode (ν₅). biointerfaceresearch.com The ν₁ mode, being totally symmetric, often gives rise to a strong, sharp peak in the Raman spectrum, typically around 655 cm⁻¹. biointerfaceresearch.com The ν₂ and ν₅ modes appear at lower frequencies. biointerfaceresearch.com

Lattice modes, which involve the collective vibrations of the ions in the crystal lattice, are also observable in the low-frequency region of the Raman spectrum. These modes are sensitive to the crystal structure and intermolecular forces.

Furthermore, Raman spectroscopy is a powerful tool for investigating phase transitions. rsc.org As the temperature or pressure of the sample is changed, alterations in the crystal structure or symmetry can lead to abrupt changes in the Raman spectrum. researchgate.net This can manifest as the appearance or disappearance of bands, shifts in band positions, or changes in bandwidths, providing valuable information about the nature and critical parameters of the phase transition.

Table 2: Raman Active Modes for the Hexafluorosilicate Anion (Oₕ symmetry)

| Mode | Symmetry | Description |

| ν₁ | A₁g | Symmetric Si-F stretch |

| ν₂ | E₉ | Doubly degenerate F-Si-F bend |

| ν₅ | F₂g | Triply degenerate F-Si-F bend |

Electronic Spectroscopy

Electronic spectroscopy probes the electronic transitions within the copper(II) ion, offering insights into its coordination environment, oxidation state, and the nature of the metal-ligand bonding.

X-ray Absorption Spectroscopy (XAS): EXAFS and XANES Studies of Copper(II) Coordination

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides detailed information about the local geometric and electronic structure of the absorbing atom. youtube.com It is divided into two main regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). nih.govyoutube.com

For this compound, XAS at the copper K-edge is used to probe the coordination environment of the Cu(II) ions. nih.gov The XANES region, which is sensitive to the oxidation state and coordination geometry of the copper ion, can reveal details about the electronic structure. researchgate.netresearchgate.net The pre-edge features in the XANES spectrum can be particularly informative about the symmetry of the copper site.

The EXAFS region provides information about the number, type, and distances of the neighboring atoms surrounding the central copper atom. nih.govosti.gov Analysis of the EXAFS data allows for the determination of the Cu-O bond lengths within the [Cu(H₂O)₆]²⁺ cation. slu.senih.gov

EXAFS studies on compounds containing the hexaaquacopper(II) ion, [Cu(H₂O)₆]²⁺, including this compound, have provided precise measurements of the Cu-O bond distances. nih.govacs.org Due to the Jahn-Teller effect, the [Cu(H₂O)₆]²⁺ octahedron is typically distorted, resulting in two longer axial Cu-O bonds and four shorter equatorial Cu-O bonds.

EXAFS analysis of [Cu(H₂O)₆]SiF₆ has shown that the equatorial Cu-O bond distances are approximately 1.963(6) Å. acs.org The axial Cu-O bond distances are found to be longer and non-equivalent, with values of approximately 2.21(2) Å and 2.32(3) Å. nih.govacs.org These findings are consistent with a Jahn-Teller distorted octahedral geometry for the [Cu(H₂O)₆]²⁺ ion within the crystal lattice. slu.senih.gov

Table 3: Copper-Oxygen Bond Distances in [Cu(H₂O)₆]SiF₆ Determined by EXAFS

| Bond Type | Bond Distance (Å) |

| Equatorial Cu-O | 1.963(6) |

| Axial Cu-O (1) | 2.21(2) |

| Axial Cu-O (2) | 2.32(3) |

UV-Visible Spectroscopy for d-d Transitions and Charge Transfer Bands

UV-Visible spectroscopy is used to study the electronic transitions between the d-orbitals of the copper(II) ion, as well as charge transfer transitions between the metal and the ligands.

The [Cu(H₂O)₆]²⁺ ion in aqueous solution, and in hydrated salts like copper hexafluorosilicate, is responsible for its characteristic blue color. This color arises from the absorption of light in the red region of the visible spectrum, which promotes an electron from the filled E₉ orbitals to the half-filled B₁₉ orbital in the d⁹ electronic configuration of Cu(II) in a distorted octahedral field. This results in a broad absorption band in the visible region. For the hexaaquacopper(II) ion, this broad absorption band is centered around 800 nm (approximately 12,500 cm⁻¹). dalalinstitute.com The position and shape of this d-d transition band are sensitive to the nature of the ligands and the coordination geometry. docbrown.inforesearchgate.netresearchgate.net

In addition to the d-d transitions, more intense charge transfer bands can occur in the ultraviolet region of the spectrum. researchgate.netnih.gov These transitions involve the transfer of an electron from a ligand-based orbital to a metal-based orbital (Ligand-to-Metal Charge Transfer, LMCT) or vice versa (Metal-to-Ligand Charge Transfer, MLCT). For [Cu(H₂O)₆]²⁺, LMCT bands from the water ligands to the copper(II) ion are expected at higher energies, typically in the UV region. nih.govnih.gov

Magnetic Resonance Techniques

Magnetic resonance techniques are powerful tools for probing the local electronic and nuclear environments in paramagnetic materials like this compound. These methods provide detailed insights into the structure, bonding, and magnetic properties of the compound.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects transitions of unpaired electrons between different energy levels in the presence of a magnetic field. For copper(II) compounds, which have a d⁹ electron configuration with one unpaired electron, EPR is particularly informative. The spectra are characterized by the g-tensor and the hyperfine coupling tensor (A), which provide details about the coordination geometry and the nature of the copper-ligand bonds.

In a landmark study on single crystals of copper hexafluorosilicate hexahydrate (CuSiF₆·6H₂O), EPR spectroscopy revealed the presence of two distinct types of copper(II) ion sites within the crystal lattice, designated as A and B sites. covenantuniversity.edu.ng This finding was significant because it demonstrated that, contrary to earlier assumptions, copper hexafluorosilicate hexahydrate is not isomorphous with the corresponding zinc salt. covenantuniversity.edu.ng The crystal structure is rhombohedral (space group R3) and the unit cell contains three magnetically non-equivalent, tetragonally distorted [Cu(H₂O)₆]²⁺ octahedra (A sites) and one regular [Cu(H₂O)₆]²⁺ octahedron (B site). covenantuniversity.edu.ng

The EPR signals from the three tetragonally distorted A sites are characterized by anisotropic g-values, reflecting the lower symmetry of these sites. In contrast, the B site, with its regular octahedral geometry, gives rise to an isotropic g-value. covenantuniversity.edu.ng The observed g-values are a direct consequence of the Jahn-Teller effect, which is often observed in octahedral Cu(II) complexes. covenantuniversity.edu.ng

The principal values of the g-tensor for the two distinct copper(II) sites in copper hexafluorosilicate hexahydrate are summarized in the table below.

| Site Designation | Description | g-value (g∥) | g-value (g⊥) | g-value (isotropic) |

|---|---|---|---|---|

| A | Tetragonally distorted octahedral Cu(II) | 2.390 | 2.093 | N/A |

| B | Regular octahedral Cu(II) | N/A | N/A | 2.093 |

N/A: Not Applicable

These detailed findings highlight the sensitivity of EPR spectroscopy to the subtle structural variations in the local environment of the paramagnetic Cu(II) centers.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of molecules in solution. While the paramagnetic nature of the Cu(II) ion presents challenges for NMR studies due to significant line broadening and paramagnetic shifts, it can also provide valuable structural and dynamic information, particularly in the context of supramolecular chemistry.

¹H NMR: In supramolecular complexes containing a paramagnetic center like Cu(II), the ¹H NMR signals of the host and/or guest molecules are significantly affected. The interaction with the unpaired electron of the copper ion leads to two primary effects: large changes in chemical shifts (paramagnetic shifts) and substantial broadening of the resonance lines. The magnitude of these effects is highly dependent on the distance and geometric relationship between the proton and the paramagnetic center. Protons closer to the Cu(II) ion experience more pronounced broadening and may become unobservable. nih.govacs.org However, protons at a greater distance can exhibit measurable paramagnetic shifts that provide crucial information about the solution-state structure of the supramolecular assembly. beilstein-journals.org For a hypothetical supramolecular complex involving this compound, one would expect the ¹H NMR spectrum of the organic host or guest to show selectively broadened signals and shifted resonances for protons in proximity to the encapsulated or coordinated copper complex.

¹⁹F NMR: The ¹⁹F nucleus is a sensitive probe for studying the hexafluorosilicate anion ([SiF₆]²⁻). In aqueous solutions, the ¹⁹F NMR spectrum of the [SiF₆]²⁻ anion typically shows a single sharp resonance. nih.govfluoridefreepeel.caresearchgate.net The chemical shift of this signal can be influenced by factors such as ion-pairing with cations. rsc.org In the context of a supramolecular complex, the interaction between the [SiF₆]²⁻ anion and a host molecule would likely lead to changes in the ¹⁹F chemical shift, providing evidence of encapsulation or interaction. Furthermore, the exchange between the free and bound anion can influence the appearance of the spectrum. If the exchange is fast on the NMR timescale, an averaged signal is observed, whereas slow exchange could result in separate signals for the free and complexed species. rsc.org Studies on the hydrolysis of hexafluorosilicate have used ¹⁹F NMR to identify intermediates, indicating the technique's utility in tracking the chemical environment of the anion. nih.govfluoridefreepeel.caresearchgate.net

| Nucleus | Observed Parameter | Expected Change upon Complexation | Information Gained |

|---|---|---|---|

| ¹H (Host/Guest) | Chemical Shift (δ) | Significant paramagnetic shifts | Proximity and orientation relative to Cu(II) center |

| ¹H (Host/Guest) | Linewidth (Δν₁/₂) | Substantial broadening (distance-dependent) | Proximity to Cu(II) center |

| ¹⁹F ([SiF₆]²⁻) | Chemical Shift (δ) | Shift due to changed chemical environment | Evidence of anion encapsulation/interaction |

| ¹⁹F ([SiF₆]²⁻) | Signal Averaging | Potential for separate signals or averaged signal | Kinetics of anion exchange (fast/slow) |

Thermodynamic and Kinetic Studies of Copper Hexafluorosilicate Hydrate

Thermal Stability and Decomposition Pathways

The thermal stability of copper hexafluorosilicate (B96646) hydrate (B1144303) and the pathways through which it decomposes are fundamental aspects of its chemical behavior. These are primarily investigated using thermal analysis techniques.

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are powerful techniques to study the thermal decomposition of materials. erciyes.edu.tr TGA measures the change in mass of a sample as a function of temperature, while DTA detects the temperature difference between a sample and an inert reference, indicating exothermic or endothermic transitions. slideshare.net

For copper hexafluorosilicate hydrate, TGA typically reveals a multi-step mass loss corresponding to the dehydration of the compound, followed by the decomposition of the anhydrous salt at higher temperatures. The specific temperatures at which these events occur can vary depending on factors such as the heating rate and the surrounding atmosphere.

Interactive Table: TGA and DTA Data for this compound

| Thermal Event | Temperature Range (°C) | Mass Loss (%) | DTA Peak |

| Dehydration | 100 - 250 | Variable (depends on initial hydration state) | Endothermic |

| Decomposition | > 250 | Significant | Exothermic |

Note: The values in this table are generalized and can vary based on experimental conditions.

The DTA curve for this compound shows endothermic peaks corresponding to the energy absorbed to remove water molecules. At higher temperatures, exothermic peaks are often observed, which are associated with the decomposition of the anhydrous copper hexafluorosilicate and the formation of new products. The analysis of the gases evolved during TGA, often using coupled techniques like mass spectrometry or Fourier transform infrared spectroscopy, helps in identifying the decomposition products. tainstruments.com.cn

The degradation of this compound involves a series of chemical reactions. In its pure form, the initial step is the loss of water of hydration. The subsequent decomposition of the anhydrous salt is a more complex process. It is believed to involve the breakdown of the hexafluorosilicate anion (SiF₆²⁻) and the copper cation, leading to the formation of volatile silicon tetrafluoride (SiF₄) and solid copper compounds, such as copper(II) fluoride (B91410) (CuF₂) and eventually copper oxides if oxygen is present.

In composite systems, such as when copper hexafluorosilicate is incorporated into a polymer matrix to act as a flame retardant, the degradation mechanism is influenced by the interactions between the salt and the polymer. The presence of copper hexafluorosilicate can alter the decomposition pathway of the polymer, often leading to the formation of a char layer that acts as a physical barrier, reducing the rate of combustion and the release of flammable volatiles. For instance, in epoxy-amine composites, the addition of copper hexafluorosilicate has been shown to significantly reduce the maximum temperature of combustion gases and decrease mass loss during burning. alfa-chemistry.com

Hydration and Dehydration Kinetics

The kinetics of water uptake and release are critical for understanding the stability and handling of this compound, as it is a hygroscopic compound. alfa-chemistry.com

The process of dehydration in hydrated salts often follows specific kinetic models. For many crystalline hydrates, the dehydration is not a simple, uniform process but rather proceeds via the formation and growth of nuclei of the dehydrated phase at the crystal surface, followed by the inward progression of the reactant-product interface.

While specific detailed kinetic studies on this compound are not extensively reported in the provided search results, the general principles of dehydration kinetics of crystalline hydrates can be applied. The rate of dehydration is typically influenced by factors such as crystal size, defects, and the surrounding atmosphere. The mechanism can be complex, potentially involving different types of water molecules within the crystal lattice that are bound with different energies.

The hydration state of copper hexafluorosilicate is highly dependent on the ambient water vapor pressure and temperature. At a given temperature, there exists an equilibrium water vapor pressure at which the hydrated salt is stable. If the external water vapor pressure is lower than this equilibrium pressure, the salt will tend to lose water (dehydrate). Conversely, if the external pressure is higher, the anhydrous or a lower hydrate form will absorb water (hydrate).

The rate of these processes is also temperature-dependent. Generally, an increase in temperature will increase the rate of dehydration for a given water vapor pressure, as the water molecules have more thermal energy to escape from the crystal lattice. The interplay between temperature and water vapor pressure determines the stable hydration state of the compound. For some hydrated salts, an unusual phenomenon known as the Smith-Topley effect has been observed, where the rate of dehydration can initially increase and then decrease with increasing water vapor pressure, a behavior linked to the diffusion of water molecules through the product layer. researchgate.net

Phase Transitions and Associated Energetics

Phase transitions in this compound are primarily associated with changes in its hydration state and crystalline structure. The dehydration process itself can be considered a series of phase transitions from a higher hydrate to a lower hydrate or the anhydrous form. These transitions are endothermic, as energy is required to break the bonds between the water molecules and the copper ions.

Calorimetric techniques, such as Differential Scanning Calorimetry (DSC), can be used to measure the enthalpy changes associated with these phase transitions. Adiabatic calorimetry has been used to determine the heat capacities and thermodynamic properties of related compounds like copper zinc fluorosilicate hydrate over a range of temperatures. scispace.com These measurements provide fundamental thermodynamic data, such as enthalpy and entropy of transition, which are essential for a complete understanding of the compound's energetic landscape. The transitions are often reversible, with the anhydrous or lower hydrate forms reabsorbing water to form higher hydrates under appropriate conditions of humidity and temperature.

Differential Scanning Calorimetry (DSC) Investigations

Differential Scanning Calorimetry (DSC) is a crucial thermoanalytical technique used to investigate the thermal properties of materials, including phase transitions and decomposition. While specific, detailed DSC thermograms for this compound are not extensively documented in publicly available literature, the thermal behavior of this compound can be inferred from studies on analogous hydrated metal salts, such as copper sulfate (B86663) pentahydrate. researchgate.net

Typically, the DSC curve of a hydrated salt exhibits endothermic peaks corresponding to the energy absorbed during dehydration. For this compound (CuSiF₆·xH₂O), a DSC analysis would be expected to show one or more endothermic events associated with the stepwise removal of water molecules. The temperature and enthalpy of these transitions provide valuable information about the binding energies of the water molecules within the crystal lattice.

Based on the thermal analysis of similar hydrated compounds, the dehydration process for this compound would likely occur in distinct stages. researchgate.net Water molecules that are coordinated directly to the copper(II) ion are generally more strongly bound and would be removed at higher temperatures compared to water molecules held in the crystal lattice by hydrogen bonds. Each of these dehydration steps would be represented by a separate endothermic peak in the DSC thermogram. The area under each peak is proportional to the enthalpy of the transition, and the peak temperature indicates the point of maximum reaction rate for that particular dehydration step.

Further heating beyond the dehydration temperatures would eventually lead to the decomposition of the anhydrous copper hexafluorosilicate. This decomposition would be indicated by additional endothermic or exothermic peaks on the DSC curve, corresponding to the breakdown of the [SiF₆]²⁻ anion and the formation of various copper and silicon fluoride or oxide species, depending on the atmosphere.

A hypothetical DSC data table for the dehydration of a generic hydrated copper salt is presented below to illustrate the type of information that can be obtained.

| Dehydration Step | Temperature Range (°C) | Peak Temperature (°C) | Enthalpy of Dehydration (ΔH, J/g) |

| Step 1 | 50 - 100 | ~85 | Varies |

| Step 2 | 100 - 150 | ~120 | Varies |

Note: This table is illustrative and based on the behavior of similar hydrated copper salts. Actual values for this compound would require experimental verification.

Structural Transformations under Varying Conditions

The crystal structure of this compound is known to be sensitive to temperature, leading to significant structural transformations. Unlike many other divalent metal fluosilicate hexahydrates, such as the zinc analogue, copper(II) fluosilicate hexahydrate possesses a unique crystal structure. covenantuniversity.edu.ng

At room temperature (approximately 298 K), copper hexafluorosilicate hexahydrate crystallizes in a rhombohedral system with the space group R3. covenantuniversity.edu.ng A key feature of this structure is the presence of two distinct copper(II) ion environments within the same crystal lattice, a consequence of the Jahn-Teller effect often observed for Cu(II) ions. These are designated as A sites and B sites. covenantuniversity.edu.ng

The A sites consist of tetragonally distorted [Cu(H₂O)₆]²⁺ octahedra. In this arrangement, there are four shorter copper-oxygen bonds and two longer ones. In contrast, the B site features a regular [Cu(H₂O)₆]²⁺ octahedron where all copper-oxygen bond lengths are equal. covenantuniversity.edu.ng Electron Paramagnetic Resonance (EPR) studies have been instrumental in elucidating these structural details, revealing different g-values for the copper ions in the A and B sites. covenantuniversity.edu.ng

Upon cooling to lower temperatures, such as 90 K, changes in the EPR spectra are observed, indicating a structural transformation. While the primary rhombohedral symmetry is maintained, the electronic and geometric properties of the copper centers are altered. This low-temperature phase transition is a common feature in Jahn-Teller systems as the thermal energy is reduced, allowing for a more ordered state of the distorted octahedra.

The table below summarizes the key crystallographic and coordination data for the two distinct copper sites in copper hexafluorosilicate hexahydrate at room temperature. covenantuniversity.edu.ng

| Parameter | Site A | Site B |

| Coordination Geometry | Tetragonally Distorted Octahedron | Regular Octahedron |

| Cu-O Bond Distances | 4 x short, 2 x long | 6 x equal |

| Magnetic Properties | Anisotropic | Isotropic |

Structural transformations can also be induced by pressure. While specific high-pressure studies on this compound are not widely reported, research on isostructural compounds like cobalt fluorosilicate hexahydrate shows that hydrostatic pressure can induce phase transitions to different crystal symmetries. biosynth.com It is plausible that applying pressure to this compound would similarly lead to changes in its crystal lattice, potentially altering the coordination environment of the copper ions and the hydrogen bonding network of the water molecules.

Theoretical and Computational Chemistry of Copper Hexafluorosilicate Hydrate

Density Functional Theory (DFT) Calculations

DFT has emerged as a powerful tool for investigating the quantum mechanical properties of copper hexafluorosilicate (B96646) hydrate (B1144303). These calculations offer a detailed understanding of the electronic structure, bonding, and energetics that define the compound's characteristics.

Electronic Structure and Bonding Characterization

DFT calculations are instrumental in elucidating the electronic structure and the nature of chemical bonds within copper hexafluorosilicate hydrate. Studies employing DFT reveal the distribution of electron density and the character of the coordination bonds between the central copper(II) ion and the surrounding water ligands, as well as the interactions with the hexafluorosilicate anion.

The bonding between the copper ion and the water molecules in the hydrated complex is a subject of intense study. While a simple electrostatic model might be initially considered, DFT studies often indicate a degree of covalent character in the Cu-O bonds. rsc.org The nature of these bonds can be further probed by analyzing the electron localization function (ELF), which provides insight into the spatial localization of electrons and can distinguish between covalent bonds, lone pairs, and core electrons. arxiv.org

Prediction of Spectroscopic Parameters and Vibrational Frequencies

A significant application of DFT is the prediction of spectroscopic parameters, which can be directly compared with experimental data to validate theoretical models. DFT calculations can accurately predict various spectroscopic properties, including vibrational frequencies.

Solid-state DFT (ss-DFT) is particularly useful for calculating the low-frequency (terahertz) vibrational spectra of crystalline materials. chemrxiv.org These low-frequency modes are often associated with collective motions of molecules and are sensitive to weak intermolecular forces, such as hydrogen bonding. chemrxiv.org The choice of the exchange-correlation functional and basis set within the DFT framework is critical for obtaining accurate predictions. chemrxiv.orgescholarship.org For instance, range-corrected functionals like ωB97-x have shown success in reproducing experimental vibrational frequencies in systems with significant intermolecular interactions. chemrxiv.org

The vibrational frequencies corresponding to the stretching and bending modes of the water ligands, the Si-F bonds in the hexafluorosilicate anion, and the Cu-O coordination bonds can all be computed. These predicted frequencies help in the assignment of experimental infrared and Raman spectra, providing a more complete picture of the molecular and lattice vibrations.

Geometry Optimization and Energetic Landscapes of Coordination Environments

DFT calculations are essential for determining the stable geometries of the this compound complex. Through geometry optimization, researchers can find the lowest energy arrangement of atoms, providing theoretical predictions of bond lengths and angles. nih.gov For the hydrated copper(II) ion, there has been considerable debate regarding its precise coordination number and geometry in both solution and the solid state. nih.gov

DFT studies have explored various coordination modes for hydrated copper(II) ions, including four-, five-, and six-coordinate structures. nih.govresearchgate.net These calculations often show that for complexes with five or six water molecules, structures with water molecules in the second hydration shell, stabilized by intramolecular hydrogen bonds, can be more stable than those with all water molecules directly coordinated to the copper ion. researchgate.net The relative energies of these different coordination environments create a complex energetic landscape. The choice of the DFT functional and the inclusion of solvent effects are crucial for accurately predicting the most stable structures. researchgate.net For example, hybrid functionals like BHLYP have shown consistency with higher-level ab initio methods like MP2 in predicting the relative stabilities of different hydrated copper(II) complexes. researchgate.net

The energetic landscape also includes the barriers for ligand exchange and conformational changes. By mapping these potential energy surfaces, DFT provides insights into the dynamic processes occurring in the coordination sphere of the copper ion.

Molecular Dynamics (MD) and Quantum Mechanics/Molecular Dynamics (QM/MD) Simulations

MD and hybrid QM/MD simulations are powerful computational techniques used to study the time-dependent behavior of this compound. These simulations provide a dynamic picture of the system, complementing the static information obtained from DFT calculations.

Dynamics of Hydration Shells around Copper(II) Ions in Solution and Solid State

MD simulations are particularly well-suited for studying the dynamics of the hydration shells around the copper(II) ion. These simulations can track the movement of individual water molecules and provide information on the structure and stability of the hydration shells over time.

In aqueous solution, the first hydration shell of the Cu(II) ion is known to be dynamic. nih.gov QM/MD simulations, which treat the immediate coordination sphere of the copper ion with quantum mechanics and the rest of the solvent with classical molecular mechanics, have been instrumental in understanding the details of this dynamic behavior. arxiv.org These simulations have shown that the coordination number of the hydrated copper(II) ion can fluctuate, and they have provided insights into the mechanism of water exchange between the first hydration shell and the bulk solvent. nih.gov The Jahn-Teller effect in the d⁹ Cu(II) ion leads to a distortion of the coordination geometry, which significantly influences the dynamics of the hydration shell. nih.gov

Reactive molecular dynamics simulations using force fields like ReaxFF can also be employed to study the hydration process and the interactions of the hydrated ions within a larger framework, such as a zeolite. psu.edu These simulations have shown that at room temperature, copper cations can become fully hydrated and detach from their initial positions. psu.edu

Intermolecular Interactions and Hydrogen Bonding Dynamics

The structure and properties of this compound are significantly influenced by a network of intermolecular interactions, particularly hydrogen bonds. rsc.org MD simulations provide a detailed view of the dynamics of these hydrogen bonds.

Ab initio MD simulations have been used to study the hydrogen-bond dynamics in liquid water, revealing very fast switching times on the order of picoseconds. nih.gov Similar analyses can be applied to the more complex environment of this compound to understand how the presence of the ions affects the hydrogen bond network. The interplay between the ionic interactions and the hydrogen bonding network governs the macroscopic properties of the compound.

Advanced Computational Methods for Material Properties

The prediction and understanding of material properties at a quantum and atomistic level are greatly enhanced by advanced computational methods. For this compound and its derivatives, such as Metal-Organic Frameworks (MOFs), these theoretical approaches provide invaluable insights into their potential applications. These methods allow for the screening of materials for specific functions, the interpretation of experimental data, and the design of new materials with tailored properties.

Adsorption Selectivity Calculations (e.g., IAST for MOFs)

The separation of gas mixtures is a critical industrial process, and porous materials like Metal-Organic Frameworks (MOFs) are promising candidates for selective gas adsorption. nih.gov Computational methods are essential for predicting the adsorption selectivity of these materials, with Ideal Adsorbed Solution Theory (IAST) and Grand Canonical Monte Carlo (GCMC) simulations being two of the most prominent techniques. nih.govrsc.org

IAST, developed by Myers and Prausnitz, is a thermodynamic model that predicts multicomponent adsorption equilibria using only single-component (pure gas) adsorption isotherm data. mdpi.com This approach is significantly less computationally intensive than direct mixture simulations and has been shown to be reasonably accurate for many MOFs. mdpi.com The selectivity of a material for component 1 over component 2 in a gas mixture is defined as:

S₁/₂ = (q₁/q₂) / (p₁/p₂)

where q₁ and q₂ are the molar loadings of components 1 and 2 in the adsorbed phase, and p₁ and p₂ are their partial pressures in the bulk gas phase.

GCMC simulations are a powerful atomistic simulation technique used to predict adsorption isotherms and visualize the interactions between gas molecules and the adsorbent framework. rsc.orgresearchgate.net In a GCMC simulation, the system is in contact with a reservoir of particles at a fixed chemical potential and temperature, allowing for the determination of the equilibrium amount of adsorbed gas at a given pressure. rsc.orgresearchgate.net These simulations rely on force fields that describe the interactions between all atoms in the system. For MOFs, this includes parameters for the metal centers, organic linkers, and the adsorbate molecules. The accuracy of GCMC simulations is highly dependent on the quality of the force field used. osti.gov

For the accurate modeling of gas adsorption in MOFs, especially those with open metal sites or polar functional groups, the inclusion of electrostatic interactions is crucial. rsc.org GCMC simulations can provide detailed information on the preferred binding sites of different gas molecules within the porous structure, which is key to understanding the mechanism of selectivity. rsc.org

Table 1: IAST Selectivity for CO₂/N₂ in Various MOFs

| MOF | Selectivity (CO₂/N₂) | Temperature (K) |

| UTSA-15a | 14.2 | 296 |

| DMOF-0F | 12.4 | 298 |

| DMOF-1F | 14.5 | 298 |

| DMOF-2F | 21.9 | 298 |

This table presents IAST selectivity data for CO₂/N₂ separation in different Metal-Organic Frameworks. The data for UTSA-15a is from a comparative table of MOF performances. rsc.org The data for DMOF series illustrates the effect of fluorination on selectivity. nih.gov

Prediction of Optoelectronic and Thermoelectric Properties

The prediction of optoelectronic and thermoelectric properties of materials through computational methods is a rapidly advancing field. These predictions guide the development of new materials for applications in solar cells, LEDs, and waste heat recovery. Density Functional Theory (DFT) is a cornerstone of these computational investigations. researchgate.netresearchgate.net

Optoelectronic Properties

Optoelectronic properties, such as the electronic band structure, density of states (DOS), and optical absorption spectra, are fundamental to understanding how a material interacts with light. DFT calculations are widely used to determine these properties. researchgate.netresearchgate.net The electronic band gap, which is the energy difference between the valence band maximum (VBM) and the conduction band minimum (CBM), is a critical parameter that dictates the material's electronic and optical behavior. researchgate.net

For copper-containing compounds, DFT has been employed to study their electronic structure. For instance, DFT calculations on copper oxides have been used to elucidate their band structures and density of states. researchgate.net A computational study on copper-doped CsSrF₃ showed that increasing copper concentration led to a reduction in the band gap from 5.66 eV to 0.727 eV, significantly altering the material's optical properties. researchgate.net While specific DFT studies on the electronic structure of this compound were not found in the search results, the methods applied to other copper compounds and metal fluorides would be directly applicable. researchgate.netnih.gov Such calculations would involve determining the optimized crystal structure and then computing the electronic band structure and density of states to identify the band gap and the nature of the electronic transitions (direct or indirect).

Thermoelectric Properties

Thermoelectric materials can directly convert heat energy into electrical energy and vice versa. The efficiency of a thermoelectric material is characterized by the dimensionless figure of merit, ZT:

ZT = (S²σT) / κ

where S is the Seebeck coefficient, σ is the electrical conductivity, T is the absolute temperature, and κ is the thermal conductivity. rsc.org Computational methods, particularly those based on DFT combined with Boltzmann transport theory, are instrumental in predicting these transport properties. rsc.org

For copper-based materials, computational studies have explored their potential as thermoelectric materials. rsc.org The thermoelectric properties of copper-based MOFs are also an active area of research, as their porous nature can lead to low thermal conductivity, which is beneficial for a high ZT value. researchgate.net While no specific theoretical predictions for the thermoelectric properties of this compound were found, the general approach would involve:

Electronic Structure Calculation: Using DFT to calculate the electronic band structure near the Fermi level.

Transport Property Calculation: Employing Boltzmann transport theory to compute the Seebeck coefficient and electrical conductivity from the band structure.

Thermal Conductivity Calculation: Calculating the lattice thermal conductivity (κL) from phonon dispersion relations obtained through DFT calculations and the electronic thermal conductivity (κe) from the electronic structure.

Table 2: Key Computational Methods for Material Property Prediction

| Property | Computational Method | Key Outputs |

| Gas Adsorption Selectivity | Ideal Adsorbed Solution Theory (IAST) | Selectivity of gas mixtures |

| Gas Adsorption Isotherms | Grand Canonical Monte Carlo (GCMC) | Adsorption isotherms, binding sites |

| Optoelectronic Properties | Density Functional Theory (DFT) | Band structure, density of states, band gap |

| Thermoelectric Properties | DFT + Boltzmann Transport Theory | Seebeck coefficient, electrical conductivity, thermal conductivity, ZT |

This table summarizes the primary computational methods used to predict the material properties discussed in this section and their main outputs.

Coordination Chemistry and Interfacial Phenomena

Ligand Exchange and Coordination Sphere Dynamics of Copper(II) in Solution

In an aqueous solution, copper hexafluorosilicate (B96646) dissociates to form the hexaaquacopper(II) ion, [Cu(H₂O)₆]²⁺, and the hexafluorosilicate anion, SiF₆²⁻. The coordination sphere of the copper(II) ion is highly dynamic. The [Cu(H₂O)₆]²⁺ complex is subject to ligand exchange reactions, where the coordinated water molecules are substituted by other ligands. youtube.comchemguide.co.uk This water exchange is notably rapid, among the fastest for any transition metal aqua complex. youtube.com

The ligands in a complex can be wholly or partially replaced by others if the newly formed complex is more stable. youtube.com The six water molecules surrounding the Cu(II) ion are arranged in a distorted octahedral geometry due to the Jahn-Teller effect. nih.gov The coordination environment consists of four shorter equatorial Cu-O bonds and two longer axial Cu-O bonds. nih.gov

The hexafluorosilicate anion (SiF₆²⁻) itself can undergo hydrolysis, especially under varying pH conditions. In acidic solutions (below pH 3.5), SiF₆²⁻ is relatively stable, but as the pH increases, it can dissociate. acs.orgresearchgate.net The coordination dynamics in a copper hexafluorosilicate solution are therefore a function of the labile nature of the Cu(II) aqua ion and the pH-dependent stability of the SiF₆²⁻ anion.

Supramolecular Interactions in Solution and Solid State

Supramolecular chemistry, which focuses on the interactions between molecules, is central to understanding the behavior of copper hexafluorosilicate, particularly in the formation of host-guest assemblies.

A significant discovery in the supramolecular chemistry of the hexafluorosilicate anion involves its capture by copper-based macrocyclic assemblies known as "nanojars". nih.govresearchgate.net These nanojars are supramolecular coordination complexes with the general formula [Anion⊂{cis-CuII(μ–OH)(μ-pz)}n]²⁻ (where pz = pyrazolate). acs.org They are remarkable anion-binding agents, capable of encapsulating a variety of anions within their hydrophilic cavities through a multitude of hydrogen bonds. researchgate.net

The binding of the octahedral SiF₆²⁻ anion was initially discovered serendipitously when fluoride (B91410) ions from a copper(II) fluoride reagent reacted with the silicon in laboratory glassware under basic conditions, forming SiF₆²⁻ which then templated the formation of the nanojars. nih.govacs.org Subsequently, these hexafluorosilicate-entrapping nanojars were synthesized rationally by reacting a Cu²⁺ source with pyrazole (B372694) in the presence of SiF₆²⁻ ions. acs.orgnih.gov An alternative rational synthesis involves anion exchange, where carbonate-containing nanojars are titrated with hexafluorosilicic acid (H₂SiF₆), leading to the gradual and complete transformation to hexafluorosilicate nanojars. nih.gov

Characterization using techniques such as electrospray ionization mass spectrometry (ESI-MS) and NMR spectroscopy confirmed the encapsulation. acs.org ESI-MS analysis identified a mixture of nanojar species with varying numbers of copper atoms.

Table 1: ESI-MS Data for the Conversion of Carbonate Nanojars to Hexafluorosilicate Nanojars

| Initial Carbonate Nanojar Species | m/z Value | Final Hexafluorosilicate Nanojar Species |

|---|---|---|

| Cu₂₇CO₃ | 2022.91 | Cu₂₈SiF₆ |

| Cu₂₉CO₃ | 2170.54 | Cu₃₂SiF₆ |

| Cu₃₀CO₃ | 2244.61 | Cu₃₄SiF₆ |

| Cu₃₁CO₃ | 2318.16 |

This table is based on data from the titration of carbonate nanojars with H₂SiF₆, showing the initial species and the resulting hexafluorosilicate species. nih.gov

The encapsulation of the hexafluorosilicate anion by nanojars is a prime example of host-guest chemistry, where the nanojar acts as the "host" and the SiF₆²⁻ anion is the "guest". nih.govrsc.org This interaction is highly specific, demonstrating molecular recognition. Research has shown that the size of the nanojar host influences which anion guest is preferentially bound. acs.orgnih.gov

The larger SiF₆²⁻ anion is preferentially bound by a larger host, specifically the Cu₃₂ nanojar, while the smaller, trigonal planar carbonate anion (CO₃²⁻) favors a smaller Cu₂₇ nanojar. nih.gov This selectivity highlights the sophisticated recognition capabilities of these supramolecular systems. The binding is achieved through an intricate network of charge-assisted hydrogen bonds between the fluoride atoms of the guest anion and the hydroxide (B78521) groups lining the cavity of the copper-pyrazolate host. researchgate.netacs.org

Interfacial Reactions and Composite Material Formation

Copper hexafluorosilicate hydrate (B1144303) serves as a precursor or modifier in the creation of new materials, where its chemical properties are leveraged to impart specific functionalities, such as flame retardancy or to form new chemical structures.

Copper(II) hexafluorosilicate has been successfully utilized as a modifying agent to create fire-retardant coatings. bme.hu In one study, an epoxy-amine composite was modified with CuSiF₆ to develop a new type of fire-retardant coating for wood. The inclusion of copper hexafluorosilicate significantly improved the fire-resistant properties of the composite material. bme.hu

The modified composites exhibited higher ignition and self-ignition temperatures compared to the unmodified material. bme.hu Furthermore, they showed significantly lower mass loss during combustion and a reduction in the temperature of combustion gases, classifying them as hardly combustible materials. bme.hu This demonstrates an important interfacial interaction where the copper compound alters the decomposition pathway of the polymer matrix upon heating, enhancing its flame retardancy. bme.huresearchgate.net

Table 2: Fire-Retardant Properties of Epoxy-Amine Composites Modified with Copper(II) Hexafluorosilicate

| Property | Unmodified Composite | Modified Composite | Improvement |

|---|---|---|---|

| Ignition Temperature | Baseline | + 15–34 °C | Increased |

| Self-ignition Temperature | Baseline | + 25–58 °C | Increased |

| Mass Loss during Combustion | Baseline | - 7.8–10.4% | Decreased |

| Max. Temp. of Combustion Gases | Baseline | - 204–327 °C | Decreased |

This table summarizes the enhanced fire-retardant characteristics of the composite upon modification with CuSiF₆. bme.hu

An aqueous solution of copper hexafluorosilicate provides a source of hexaaquacopper(II) ions, which are readily available to react with organic ligands to form stable chelate complexes. nih.govnih.gov Chelation is a type of bonding involving the formation of two or more separate coordinate bonds between a polydentate (multiple bonded) ligand and a single central metal ion. ekb.eg

The formation of these copper(II) chelate complexes is a ligand exchange reaction where the water molecules of the [Cu(H₂O)₆]²⁺ ion are replaced by the organic ligand. nih.gov This process is often highly favorable, as chelate complexes are typically more stable than their non-chelated counterparts (an effect known as the chelate effect). A wide variety of organic ligands, such as Schiff bases, β-diketones, and phenanthroline derivatives, can form stable, often colorful, complexes with copper(II). ekb.egescholarship.orgnih.gov The resulting chelates have diverse applications, from catalysis to materials science. ekb.eg

Emerging Research Directions and Potential Applications in Materials Science

Design of Advanced Porous Materials for Selective Gas Adsorption and Separation

The design of advanced porous materials, such as metal-organic frameworks (MOFs), is a significant area of materials science, with applications in gas storage and separation. Copper hexafluorosilicate (B96646) has proven to be a valuable component in the synthesis of these materials.

Researchers have successfully used copper hexafluorosilicate to create SIFSIX-type MOFs, which are a class of materials known for their porosity and potential for selective gas adsorption. For instance, a porous MOF designated as [Cu(bpb-CF3)2(SiF6)] (UTSA-121), which contains trifluoromethyl functional groups, was synthesized through the reaction of copper hexafluorosilicate with 1,4-bis(4-pyridyl)-2-trifluoromethylbenzene (bpb-CF3). alfa-chemistry.com Another notable example is SIFSIX-3-Cu, which was prepared using copper hexafluorosilicate hydrate (B1144303) as the source for the hexafluorosilicate anion pillar. alfa-chemistry.com The synthesis of SIFSIX-3-Cu involved atomizing two separate methanolic solutions, one containing copper hexafluorosilicate hydrate and the other pyrazine (B50134), at 85 °C. alfa-chemistry.com